[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2206200-05-5
VCID: VC3114260
InChI: InChI=1S/C11H15NO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1
SMILES: C1C(C(CO1)OCC2=CC=CC=C2)N
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride

CAS No.: 2206200-05-5

Cat. No.: VC3114260

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride - 2206200-05-5

CAS No. 2206200-05-5
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (3R,4S)-4-phenylmethoxyoxolan-3-amine
Standard InChI InChI=1S/C11H15NO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1
Standard InChI Key FLOAQOCISFKVAN-GHMZBOCLSA-N
Isomeric SMILES C1[C@H]([C@@H](CO1)OCC2=CC=CC=C2)N
SMILES C1C(C(CO1)OCC2=CC=CC=C2)N
Canonical SMILES C1C(C(CO1)OCC2=CC=CC=C2)N

Chemical Properties and Structure

Structural Information

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride has the following key structural and identifying properties:

PropertyValue
CAS Number2206200-05-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
IUPAC Name(3R,4S)-4-phenylmethoxyoxolan-3-amine
Standard InChIInChI=1S/C11H15NO2/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1

The compound consists of a five-membered tetrahydrofuran ring with a benzyloxy group at the 4-position and an amino group at the 3-position, with the entire structure existing as the hydrochloride salt.

Physical and Chemical Properties

The physical state of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is typically a solid at room temperature. Due to the presence of the amine functionality (as a hydrochloride salt), the compound exhibits enhanced water solubility compared to its free base form. This property is particularly valuable for applications in biological systems where aqueous solubility is often required.

The compound contains multiple functional groups that influence its reactivity:

  • The tetrahydrofuran ring (cyclic ether)

  • The benzyloxy group (ether linkage with aromatic ring)

  • The amine group (as hydrochloride salt)

  • The stereogenic centers at C-3 and C-4 positions

Stereochemistry

The compound contains two stereogenic centers, resulting in potential stereoisomers. The specific configuration mentioned in the IUPAC name indicates (3R,4S) stereochemistry, which refers to the spatial arrangement of the amine and benzyloxy groups on the tetrahydrofuran ring. This specific stereochemical configuration may influence the compound's biological activity and chemical reactivity.

Synthesis Methods

Related Synthetic Methods

Synthetic approaches for similar tetrahydrofuran derivatives often involve:

  • Starting with appropriately substituted tetrahydrofuran rings

  • Introduction of the benzyloxy group through etherification reactions

  • Installation of the amine functionality through various methods

  • Salt formation to create the hydrochloride form

For example, the synthesis of related compounds often involves benzylation of hydroxyl groups using benzyl bromide and a suitable base, as seen in this reaction:

"Following the addition of benzyl bromide (272 μL, 2.29 mmol, 1.53 equiv) and tetrabutylammonium iodide (49.9 mg, 0.135 mmol, 0.090 equiv)... The reaction mixture was stirred for 1 h, quenched carefully with water (10 mL), and extracted with diethyl ether (4 x 10 mL)" .

Purification Techniques

Common purification methods for such compounds include:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization to obtain pure crystalline material

  • Preparative HPLC for final purification

These methods are commonly employed for structurally similar compounds as mentioned in the search results: "The crude reaction mixture was purified using automated chromatographic separation on silica gel using a gradient of 5% EtOAc/Hex → 50% EtOAc/Hex" .

Analytical Characterization

Spectroscopic Analysis

Characterization of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride and related compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR provides information about the hydrogen environments

    • 13C NMR reveals the carbon structure of the molecule

    • 2D NMR techniques can help establish connectivity and stereochemistry

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) confirms the molecular formula

    • Fragmentation patterns can provide structural insights

  • Infrared Spectroscopy:

    • Identifies functional groups, particularly the amine and ether functionalities

  • X-ray Crystallography:

    • Provides definitive structural information when single crystals are available

For related tetrahydrofuran compounds, typical NMR data includes signals for the tetrahydrofuran ring protons in the range of 3.5-4.5 ppm, aromatic signals from the benzyl group at 7.2-7.4 ppm, and benzyloxy methylene protons around 4.5-4.7 ppm .

Applications in Research and Development

Medicinal Chemistry Applications

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride has potential applications in medicinal chemistry, primarily as a building block or intermediate in drug discovery and development. The presence of both amine and ether functional groups creates opportunities for further derivatization and exploration of structure-activity relationships.

Similar heterocyclic compounds have been utilized in pharmaceutical research for developing:

  • Enzyme inhibitors

  • Receptor modulators

  • Anti-infective agents

  • CNS-active compounds

Synthetic Utility

As a synthetic intermediate, this compound offers several advantages:

  • The primary amine group serves as a valuable synthetic handle for amide formation, reductive amination, and other nitrogen-focused transformations.

  • The benzyloxy group can function as a protecting group for a hydroxyl functionality, which can be removed under appropriate conditions (typically hydrogenolysis) to reveal the free hydroxyl group.

  • The tetrahydrofuran ring provides a rigid scaffold that positions the functional groups in defined spatial orientations, which can be important for molecular recognition in biological systems.

Comparison with Related Compounds

Structural Analogs

Several related tetrahydrofuran derivatives have been reported in the literature:

CompoundKey Differences
(3R,4R)-3,4-bis(benzyloxy)tetrahydrofuranContains two benzyloxy groups instead of one benzyloxy and one amino group
(3S,4S)-4-(Benzyloxy)-3-(Mesyloxy)tetrahydrofuranContains a mesyloxy group instead of an amino group
(3S,4S)-4-Methoxytetrahydrofuran-3-olContains a methoxy group and hydroxyl group instead of benzyloxy and amino groups
(3R,4S)-4-Methyltetrahydrofuran-3-olSimpler structure with methyl and hydroxyl substituents

The structural similarities and differences among these compounds highlight the diverse substitution patterns possible on the tetrahydrofuran scaffold, each potentially leading to distinct chemical and biological properties.

Future Research Directions

Technological Advancements

Continued advancements in synthetic methodologies, analytical techniques, and computational chemistry will likely facilitate a deeper understanding of this compound and expand its applications in various fields of chemistry and biology.

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